molecular formula C29H33NO3 B4303642 N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide

N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide

Cat. No. B4303642
M. Wt: 443.6 g/mol
InChI Key: XFTCCBHTEDMMLI-UHFFFAOYSA-N
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Description

N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide, also known as IDA, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. IDA is a member of the diphenylacetamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of ion channels in the central nervous system. Specifically, N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide has been shown to block the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide has been shown to possess a wide range of biochemical and physiological effects. In animal models, it has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide has also been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1 beta, in response to inflammatory stimuli.

Advantages and Limitations for Lab Experiments

N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use as a therapeutic agent. However, there are also several limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide. One area of interest is the development of more selective and potent analogs of N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide that could be used as therapeutic agents. Another area of interest is the investigation of the potential use of N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide in the treatment of other neurological disorders, such as epilepsy and migraine. Finally, further studies are needed to fully elucidate the mechanism of action of N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide and its potential off-target effects.

Scientific Research Applications

N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential use as a therapeutic agent. In particular, it has been shown to possess anticonvulsant and analgesic effects in animal models. N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide has also been investigated for its potential use in the treatment of neuropathic pain, as well as for its anti-inflammatory properties.

properties

IUPAC Name

N-[3-(5,5-dimethyl-4-propan-2-yl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO3/c1-20(2)26-29(3,4)19-32-28(33-26)23-16-11-17-24(18-23)30-27(31)25(21-12-7-5-8-13-21)22-14-9-6-10-15-22/h5-18,20,25-26,28H,19H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTCCBHTEDMMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(COC(O1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 3
N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 4
N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide
Reactant of Route 6
N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide

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